7,8-Dimethylquinolin-5-ol
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Overview
Description
7,8-Dimethylquinolin-5-ol is a heterocyclic aromatic compound with the molecular formula C11H11NO It is a derivative of quinoline, characterized by the presence of two methyl groups at the 7th and 8th positions and a hydroxyl group at the 5th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylphenol with aniline in the presence of a catalyst such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethylquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7,8-Dimethylquinolin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 7,8-Dimethylquinolin-5-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microbial cells. The compound may also interact with enzymes and receptors, leading to the inhibition of key biological pathways .
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methyl and hydroxyl groups.
8-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 8th position.
7,8-Dimethylquinoline: Lacks the hydroxyl group at the 5th position.
Uniqueness: 7,8-Dimethylquinolin-5-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7,8-dimethylquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-10(13)9-4-3-5-12-11(9)8(7)2/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOQUPZFCRYAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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